2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-
Description
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- (hereafter referred to as Compound A) is a brominated pyrrolopyridinone derivative with a 2-(trimethylsilyl)ethoxy methyl (SEM) protecting group at the N1 position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting HPK1 and other therapeutic targets . Its structure combines a fused pyrrole-pyridine core with bromine at position 5, enhancing electrophilic reactivity for cross-coupling reactions , while the SEM group improves solubility and stability during synthetic workflows .
Properties
IUPAC Name |
5-bromo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2Si/c1-19(2,3)5-4-18-9-16-12(17)7-10-6-11(14)8-15-13(10)16/h6,8H,4-5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRJNAUANBWOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229584-03-5 | |
| Record name | 5-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves a multi-step process, including:
Formation of the pyrrolo[2,3-b]pyridin-2-one backbone.
Introduction of the 5-bromo substituent through a bromination reaction.
Attachment of the 1-[[2-(trimethylsilyl)ethoxy]methyl] group via a silyl ether formation reaction.
Industrial Production Methods
In industrial settings, the synthesis process may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent systems. Catalysts are often employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations, particularly at the pyrrole ring.
Reduction: : Reduction reactions typically target the carbonyl group of the pyridin-2-one ring.
Substitution: : The bromine atom in the compound is reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines, alcohols, or thiols in suitable solvents.
Major Products Formed
Oxidation: : Formation of oxidized derivatives like hydroxyl or ketone functionalities.
Reduction: : Alcohol derivatives.
Substitution: : Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is used in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : In studying enzyme interactions and protein-ligand binding due to its structural complexity.
Medicine: : Potential precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: : In materials science for the development of novel polymers and advanced materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application context:
Molecular Targets: : Enzymes, receptors, or DNA/RNA segments.
Pathways Involved: : Can modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Compound A
Key Observations :
- Compound A’s synthesis via Grubbs II catalyst achieves quantitative yield, highlighting efficiency in constructing the pyrrolopyridinone core .
- Spirocyclic derivatives require harsh conditions (e.g., LiH/1,3-diiodopropane), leading to lower yields due to competing side reactions .
- Cross-coupling reactions (e.g., Sonogashira in 20a) exploit bromine’s reactivity but require precise stoichiometry to avoid overfunctionalization .
Table 3: Comparative Physicochemical Data
Biological Activity
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- (CAS No. 1229584-03-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H19BrN2O2Si
- Molecular Weight : 343.30 g/mol
- CAS Number : 1229584-03-5
The compound exhibits a complex structure that contributes to its biological properties. The presence of bromine and trimethylsilyl groups enhances its chemical reactivity and potential interactions with biological targets.
Research indicates that 5-bromo derivatives of pyrrolo[2,3-b]pyridinones exhibit potent anti-cancer properties through various mechanisms:
- Inhibition of Angiogenesis : This compound has been identified as a potent inhibitor of angiogenesis, which is crucial for tumor growth and metastasis. It inhibits the activity of vascular endothelial growth factor (VEGF) receptors (VEGFR1 and VEGFR2), leading to reduced tumor blood supply and growth inhibition in vitro and in vivo models .
- Protein Kinase Inhibition : The compound acts as a small molecule kinase inhibitor, targeting specific kinases involved in cancer cell proliferation and survival. It shows promise against various human cancers, including melanoma and breast cancer .
Antitumor Effects
Table 1 summarizes the antitumor effects observed in various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Melanoma | 5.0 | VEGFR Inhibition | |
| Breast Cancer | 3.8 | Protein Kinase Inhibition | |
| Lung Cancer | 4.5 | Angiogenesis Inhibition |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Study on Tumor Growth : A study demonstrated that administration of the compound in mouse models significantly reduced tumor size compared to control groups. The reduction was attributed to impaired angiogenesis and direct cytotoxic effects on tumor cells .
- Combination Therapy : Another study explored the efficacy of combining this compound with existing chemotherapeutics. Results indicated enhanced anticancer effects when used alongside traditional agents, suggesting a synergistic mechanism that warrants further investigation .
Q & A
Q. Mitigation :
- Pilot reactions in <5 mmol batches yield >75%, while 50 mmol batches drop to 60% without rigorous temperature control .
Alternative Protecting Groups
Q : Can the SEM group be replaced with Boc or other alternatives for specific applications?
A : Yes, but trade-offs exist:
- Boc : Requires acidic deprotection (TFA), which may destabilize the core.
- Trityl : Enhances crystallinity but reduces solubility in polar solvents .
- SEM Advantages : Stability under basic/neutral conditions and ease of removal make it ideal for multistep syntheses .
Computational Modeling
Q : How can DFT calculations guide the design of derivatives with improved binding affinity?
A : Key computational strategies:
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., TrkA PDB: 4AOJ) .
- QM/MM : Optimize SEM group conformation to minimize steric clashes while maintaining H-bonding with backbone amides .
Example : Methyl substitution at C7 reduces torsional strain, improving predicted binding energy by 2.3 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
